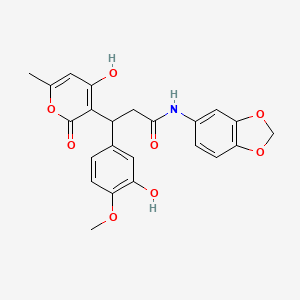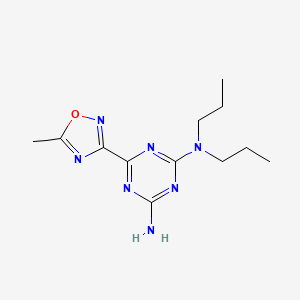
2-(4-fluorophenyl)-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-FLUOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, hydroxy group, methoxyphenyl groups, and a cyclohexane ring with multiple functional groups.
Preparation Methods
The synthesis of 2-(4-FLUOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) and bases like sodium hydride, carried out under an argon atmosphere at elevated temperatures .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-FLUOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups allow it to bind to various receptors and enzymes, modulating their activity. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar compounds include other fluorophenyl and methoxyphenyl derivatives, such as:
- 1-(4-FLUOROPHENYL)-2-(2-METHOXYPHENYL)ETHANONE
- 4-FLUORO-2-METHOXYBENZOIC ACID
- 2-(4-FLUOROPHENYL)-4-METHOXY-6-OXOHEPTANOIC ACID
Compared to these compounds, 2-(4-FLUOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE has a more complex structure, which provides it with unique properties and a broader range of applications .
Properties
Molecular Formula |
C29H29FN2O6 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C29H29FN2O6/c1-29(36)16-21(33)25(27(34)31-19-8-4-6-10-22(19)37-2)24(17-12-14-18(30)15-13-17)26(29)28(35)32-20-9-5-7-11-23(20)38-3/h4-15,24-26,36H,16H2,1-3H3,(H,31,34)(H,32,35) |
InChI Key |
ICRZFWIAUZUDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053819.png)

![ethyl 3-(3,4-difluorophenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11053838.png)

![ethyl 3-(2,4-difluorophenyl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11053848.png)
![1-(4-Methylphenyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11053856.png)
![N-(3,5-dimethoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B11053858.png)
![1-(3-methoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11053859.png)
![1-Amino-3-methoxy-7,7-dimethyl-9-oxo-10-phenyl-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B11053865.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine](/img/structure/B11053872.png)
![2-(Morpholinosulfonyl)dibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11053875.png)
![4-Methyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole](/img/structure/B11053880.png)
![2-(pyridin-4-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11053882.png)
![4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole](/img/structure/B11053917.png)
